molecular formula C18H24N2O2 B6943004 N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B6943004
M. Wt: 300.4 g/mol
InChI Key: ABZNUTUPHSAQQN-UHFFFAOYSA-N
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Description

N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a 1-methylcyclobutyl group and a 2-oxopyrrolidin-1-yl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(8-4-9-18)13-19-17(22)15-6-2-5-14(11-15)12-20-10-3-7-16(20)21/h2,5-6,11H,3-4,7-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNUTUPHSAQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CNC(=O)C2=CC=CC(=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide include other benzamide derivatives with different substituents, such as:

  • N-(2-hydroxyethyl)-3-(2-oxopyrrolidin-1-yl)methylbenzamide
  • N-(1-cyclohexylmethyl)-3-(2-oxopyrrolidin-1-yl)methylbenzamide

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the 1-methylcyclobutyl group and the 2-oxopyrrolidin-1-yl group may enhance its stability, reactivity, or biological activity compared to similar compounds.

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